4-(2-methylsulfanylpyrimidin-4-yl)oxybenzene-1,2-diamine
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Overview
Description
4-(2-methylsulfanylpyrimidin-4-yl)oxybenzene-1,2-diamine is a complex organic compound that features a pyrimidine ring substituted with a methylsulfanyl group and a benzene ring substituted with diamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylsulfanylpyrimidin-4-yl)oxybenzene-1,2-diamine typically involves multi-step organic reactions. One common method involves the initial formation of the pyrimidine ring, followed by the introduction of the methylsulfanyl group. The benzene ring is then functionalized with diamine groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(2-methylsulfanylpyrimidin-4-yl)oxybenzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The diamine groups on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-methylsulfanylpyrimidin-4-yl)oxybenzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2-methylsulfanylpyrimidin-4-yl)oxybenzene-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methylsulfanyl-pyrimidin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester
- 2-Chloro-4-(2-methylsulfanyl-pyrimidin-4-yloxy)-phenylamine
Uniqueness
4-(2-methylsulfanylpyrimidin-4-yl)oxybenzene-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with a methylsulfanyl group and a benzene ring with diamine groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C11H12N4OS |
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Molecular Weight |
248.31 g/mol |
IUPAC Name |
4-(2-methylsulfanylpyrimidin-4-yl)oxybenzene-1,2-diamine |
InChI |
InChI=1S/C11H12N4OS/c1-17-11-14-5-4-10(15-11)16-7-2-3-8(12)9(13)6-7/h2-6H,12-13H2,1H3 |
InChI Key |
PPWUCKRMGMQETG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=CC(=N1)OC2=CC(=C(C=C2)N)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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